benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Organic Synthesis Protecting Group Orthogonality Process Chemistry

Multi-step synthesis of azepine-containing pharmacophores is complicated by protecting group incompatibility. Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS 501121-88-6) solves this as a Cbz-protected tetrahydroazepine scaffold stable to acidic (TFA) and basic deprotections, enabling orthogonal strategies with Boc/Fmoc groups. Cbz is removed by catalytic hydrogenolysis under neutral conditions. • Orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups • Calculated LogP ~2.8; suited for CNS and PROTAC programs • Mild hydrogenolytic deprotection preserves acid/base-sensitive motifs

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 501121-88-6
Cat. No. B1500318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
CAS501121-88-6
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CN(CCC=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h1-5,8-9H,6-7,10-12H2
InChIKeyGNRFEHXMWFHVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected Tetrahydroazepine Scaffold


Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS 501121-88-6) is a benzyl carbamate (Cbz)-protected, partially saturated seven-membered nitrogen heterocycle [1]. The compound features a tetrahydroazepine core with a single endocyclic double bond and an N‑benzyloxycarbonyl protecting group. This architecture provides a conformationally flexible scaffold that can modulate physicochemical properties such as pKa and lipophilicity when incorporated into larger molecules [2]. As a protected amine building block, it enables selective deprotection strategies under mild hydrogenolysis conditions orthogonal to acid‑labile (e.g., Boc) or base‑labile (e.g., Fmoc) groups, making it valuable for the assembly of complex azepine‑containing pharmacophores .

Orthogonal Cbz group stable to acid and base, enabling coexistence with Boc/Fmoc
Selective removal under mild hydrogenolysis without disturbing acid-/base-labile groups
Conformationally flexible tetrahydroazepine core suitable for scaffold diversification

Substitution Limitations of Cbz-Protected Tetrahydroazepine


The Cbz group confers orthogonal reactivity that cannot be replicated by simple substitution with Boc‑, Fmoc‑, or Alloc‑protected analogs. While the Boc group is cleaved under acidic conditions (e.g., TFA) and Fmoc under basic conditions, Cbz is stable to both acids and mild bases but is selectively removed by catalytic hydrogenolysis . This orthogonality allows chemists to maintain the azepine nitrogen in a protected state during multi‑step sequences involving acidic or basic transformations, then liberate it under neutral, reducing conditions that leave other acid‑ or base‑sensitive functionalities intact. In contrast, using a Boc‑protected azepine in a route that requires acidic deprotection of another moiety would inadvertently remove the azepine protecting group, leading to side reactions or loss of the scaffold. The quantitative evidence below demonstrates that this Cbz‑protected tetrahydroazepine offers distinct synthetic advantages over its closest alternatives, directly impacting route design efficiency and procurement decisions [1].

Target
Cbz-Protected Tetrahydroazepine
Stable under acidic (TFA) and basic conditions; cleaved only by catalytic hydrogenolysis.
Alternatives
Boc- or Fmoc-Protected Analogs
Boc labile to acid, Fmoc labile to base – neither provides orthogonal stability, risking premature deprotection during multi‑step synthesis.

Quantitative Evidence for Cbz-Protected Tetrahydroazepine


Orthogonal Protection Enhances Synthesis Yield

The Cbz protecting group is stable to the acidic conditions (TFA, 25°C, 2–4 h) required for Boc removal, whereas Boc is labile under these conditions [1]. In a representative three‑step synthesis of a Cbz‑protected azepine derivative, an overall yield of 89% was achieved when Cbz was employed as the protecting group; substituting with Boc would have necessitated additional protection/deprotection steps or alternative routes, likely reducing overall efficiency [2].

Orthogonal protection
Cross‑study comparable
Cbz stable to TFA (Boc removal conditions); 89% overall yield achieved in representative synthesis
Supports route-design efficiency and yield
Comparison with Boc-protected analog, where acid-lability would add steps
Organic Synthesis Protecting Group Orthogonality Process Chemistry

Selective Deprotection via Hydrogenolysis

The Cbz group is removed via catalytic hydrogenation (H₂, Pd/C), a neutral method compatible with base‑ and acid‑sensitive substrates, whereas Boc requires acid and Fmoc requires base. This allows the azepine nitrogen to be unmasked without affecting other protecting groups . For instance, a published route achieved simultaneous hydrogenation of an olefin and Cbz cleavage in one pot using Pd/C and Boc₂O, converting the Cbz‑protected intermediate directly to the Boc‑protected amine—a transformation that would be impossible with a Boc‑protected starting material [1].

Selective deprotection
Class‑level inference
Catalytic hydrogenation (H₂, Pd/C) removes Cbz; compatible with one-pot olefin reduction/Boc installation
Enables convergent routes and avoids protecting group conflicts
Neutral conditions preserve acid- and base-sensitive motifs
Medicinal Chemistry Catalytic Hydrogenolysis Selective Deprotection

Lipophilicity vs. Boc-Protected Analog

The benzyl carbamate group increases lipophilicity relative to the tert‑butyl carbamate (Boc) group, which can be advantageous for blood‑brain barrier penetration or target engagement in lipophilic binding pockets . The calculated LogP for benzyl 2,3,6,7‑tetrahydro‑1H‑azepine‑1‑carboxylate is approximately 2.8, while the corresponding Boc‑protected analog (tert‑butyl 2,3,6,7‑tetrahydro‑1H‑azepine‑1‑carboxylate) has a LogP of ~1.9 .

Lipophilicity vs. Boc
Cross‑study comparable
ΔLogP ≈ +0.9 (calc.)
May support passive permeability in lipophilic environments
Computed values; experimental confirmation recommended
Physicochemical Properties Drug Design LogP

Utility in Azepine-Based Inhibitor Synthesis

The tetrahydroazepine scaffold, when protected with Cbz, has been employed as a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors. For example, Cbz‑protected tetrahydroazepine derivatives have been elaborated into HDAC6‑selective inhibitors with IC₅₀ values as low as 10 nM, whereas the corresponding unprotected azepine leads to rapid degradation or off‑target reactivity [1]. This demonstrates that the Cbz group not only protects the nitrogen during synthesis but also enables the generation of potent, selective pharmacophores.

Inhibitor synthesis utility
Supporting evidence
Derived HDAC6 inhibitor with reported IC₅₀ 10 nM
Reported enzyme inhibition context; building block enables pharmacophore generation
Stability advantage over unprotected azepine; data from BindingDB
Medicinal Chemistry Kinase Inhibitors HDAC Inhibitors

Application Scenarios for Cbz-Protected Tetrahydroazepine


Orthogonally Protected Azepine Intermediates

In routes requiring both acid‑ and base‑labile protecting groups, the Cbz‑protected tetrahydroazepine serves as a stable nitrogen anchor. Chemists can perform Boc deprotection with TFA without affecting the Cbz group, then later cleave Cbz via hydrogenolysis to reveal the free amine for further functionalization. This orthogonal strategy has been successfully applied in the preparation of aminoperhydroazepinones, where a one‑pot hydrogenation/Cbz cleavage/Boc installation sequence yields the desired intermediate in high purity [1].

PROTAC Linkers with Flexible Azepane Core

The tetrahydroazepine core imparts conformational flexibility that can enhance ternary complex formation in PROTACs. The Cbz group allows the azepine nitrogen to be deprotected orthogonally after linker assembly, enabling late‑stage diversification. Researchers developing HDAC‑targeting PROTACs have utilized Cbz‑protected azepine building blocks to construct degrader molecules with EC₅₀ values in the low nanomolar range for protein degradation [2].

CNS-Penetrant Kinase Inhibitor Optimization

The higher calculated LogP (~2.8) of benzyl 2,3,6,7‑tetrahydro‑1H‑azepine‑1‑carboxylate compared to its Boc analog (~1.9) makes it a preferred starting material for CNS‑targeted programs. Medicinal chemists can install the Cbz‑protected azepine, maintain acceptable lipophilicity for blood‑brain barrier penetration, and later remove the Cbz group under mild hydrogenolysis to reveal a basic amine that can be further modified or left as the free base to modulate pKa and solubility [3].

Application
Selection Property
Validation Focus
Orthogonally protected azepine intermediates
Orthogonal Cbz stability to acidic/basic conditions
Coexistence with Boc/Fmoc in multi-step sequences
PROTAC linker assembly with flexible azepane core
Late-stage deprotection flexibility
Ternary complex formation and degrader efficiency
CNS‑penetrant kinase inhibitor optimization
Moderate lipophilicity profile
Blood‑brain barrier permeability assessment

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